Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Description
Synthesis Analysis
The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate involves multiple steps, including reactions starting from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid. These processes result in the formation of the target compound, which has been characterized through various analytical techniques, including elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing it crystallizes in the orthorhombic space group Pbca. The structure is stabilized by intramolecular N–H…O hydrogen bonds forming a two-dimensional network, demonstrating the compound's complex molecular geometry and interaction capabilities (Sapnakumari et al., 2014).
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : Thiazole-based Schiff base compounds, which are similar to the compound you mentioned, have shown significant pharmacological potential . They can modulate the activity of many enzymes involved in metabolism .
- Methods of Application : These compounds were synthesized using both conventional and green approaches, with ZnO nanoparticles used as a catalyst .
- Results or Outcomes : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively .
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Scientific Field: Inorganic Chemistry
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Scientific Field: Neuropharmacology
- Application Summary : Isoindoline-1, 3-dione derivatives, which are similar to the compound you mentioned, have been prepared as inhibitors of acetylcholinesterase .
- Results or Outcomes : Compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) was active with an IC50 = 16.42 ± 1.07 μM .
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Scientific Field: Organic Chemistry
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Scientific Field: Antiviral Research
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Scientific Field: Biological Research
- Application Summary : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results or Outcomes : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
properties
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-4-6-10(15)7-5-9/h4-7H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQGEOJZNXXFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351837 | |
Record name | ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
CAS RN |
350989-70-7 | |
Record name | Ethyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350989-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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